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Dansylamino-pitc

Edman degradation protein microsequencing fluorescence detection

Standard PITC Edman sequencing often fails below 100 pmol, leaving low-abundance N-termini unidentified. Dansylamino-PITC addresses this by integrating a dansyl fluorophore directly into the Edman coupling chemistry, enabling fluorescence-based detection at 1-5 pmol sensitivity without secondary derivatization. • Achieves reproducible sequencing from 2D-PAGE gel spots with <10 pmol protein. • Eliminates thiazolinone-to-PTH conversion, simplifying manual solid-phase workflows. • Validated DNSAPTH-amino acid standards and 2D-TLC systems support routine QC and identity verification.

Molecular Formula C19H17N3O2S2
Molecular Weight 383.5 g/mol
CAS No. 102417-94-7
Cat. No. B043688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansylamino-pitc
CAS102417-94-7
Synonyms4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate
dansylamino-PITC
DNSAPITC
Molecular FormulaC19H17N3O2S2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)N=C=S
InChIInChI=1S/C19H17N3O2S2/c1-22(2)18-7-3-6-17-16(18)5-4-8-19(17)26(23,24)21-15-11-9-14(10-12-15)20-13-25/h3-12,21H,1-2H3
InChIKeyMZGXHCHKGRQLHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansylamino-PITC Overview


Dansylamino-PITC (4-(dansylamino)phenyl isothiocyanate; CAS 102417-94-7; molecular formula C₁₉H₁₇N₃O₂S₂; molecular weight 383.48 g/mol) is a fluorescent phenylisothiocyanate (PITC) homologue developed as an Edman-type coupling reagent for N-terminal peptide and protein sequencing [1]. The compound integrates a dansyl fluorophore (5-(dimethylamino)-1-naphthalenesulfonyl) as a side chain attached to the phenyl isothiocyanate core structure [2]. Commercially available from multiple vendors at purities ≥98% (HPLC), the product typically appears as a light yellow to amber to dark green crystalline powder with a melting point of 125–131 °C . Its primary differentiator lies in combining the Edman coupling chemistry of PITC with intrinsic fluorescence detection capability, eliminating the need for secondary labeling steps in sensitive microsequencing workflows [3].

Workflow Fluorescent Edman microsequencing for N-terminal peptide analysis
Detection Intrinsic dansyl fluorescence eliminates secondary labeling steps
Sensitivity Reported to support low-picomole sample amounts without conversion loss

Why Dansylamino-PITC Is Irreplaceable


Dansylamino-PITC (DNSAPITC) is structurally and functionally non-interchangeable with other common N-terminal sequencing reagents. Unlike standard PITC, which requires UV detection of PTH-amino acids at ~254 nm with sensitivity limited to the 100–500 pmol range, DNSAPITC incorporates a dansyl fluorophore directly into the Edman coupling reagent, enabling fluorescence detection with 1–5 pmol sensitivity without secondary derivatization steps [1]. Dansyl chloride (DNS-Cl), while fluorescent, reacts irreversibly with the N-terminus without enabling sequential degradation cycles; its use is restricted to single-terminal identification, not full sequence determination [2]. DABITC produces colored DABTH-amino acids detectable by visible light at ~436 nm and offers moderate sensitivity (~20–50 pmol), but does not match the detection limit achievable with dansyl fluorescence [3]. FMOC-Cl requires alkaline extraction steps that can cause partial peptide loss and generates fluorescent byproducts that complicate chromatographic separation of small peptides [4]. Selecting an alternative reagent without verifying equivalent fluorescence yield, coupling efficiency under the specific buffer system, and compatibility with downstream HPLC separation of DNSAPTH-amino acid derivatives will introduce systematic errors in quantitation and sequence assignment.

PITC with UV detection may miss signals below ~100 pmol; sensitivity gap limits low-abundance sequencing.
Dansyl chloride reacts irreversibly and cannot support sequential degradation cycles.
DABITC or FMOC-Cl may introduce higher detection limits or peptide loss during sample preparation.

Dansylamino-PITC Evidence Table


Detection Sensitivity vs. PITC

Dansylamino-PITC (DNSAPITC) enables fluorescence-based detection of DNSAPTH-amino acid derivatives with a sensitivity of 1–5 pmol following exposure at 366 nm [1]. This represents approximately a 20- to 100-fold improvement over conventional PITC/UV detection of PTH-amino acids, which typically requires 100–500 pmol for reliable identification [2].

Detection Sensitivity
Head-to-head
1–5 pmol
vs PITC: 100–500 pmol
Supports low-picomole N-terminal sequencing
2D-TLC, 366 nm excitation; reported 20–100× improvement
Edman degradation protein microsequencing fluorescence detection

Coupling Efficiency vs. PITC

Despite incorporating the bulky dansyl group, DNSAPITC exhibits similar coupling efficiency and repetitive degradation yield to those of standard PITC when evaluated on model peptides and proteins [1]. This finding is significant because other bulky Edman-type reagents (e.g., FITC, certain DABITC analogs) suffer from steric hindrance that reduces coupling yield, particularly with sterically hindered N-terminal residues such as valine, isoleucine, or proline [2].

Coupling Efficiency
Head-to-head
DNSAPITC similar yield to PITC
No steric hindrance penalty observed
Edman degradation on model peptides; TLC/HPLC analysis
Edman degradation coupling efficiency sequencing yield

DNSAPTH-Amino Acid Separation

Reference DNSAPTH-amino acid derivatives of 20 standard amino acids were prepared and characterized, and a two-dimensional chromatography system on micro-polyamide sheets was specifically developed and validated for separating this mixture [1]. This established separation system provides users with a verified protocol for resolving DNSAPTH-amino acids, reducing method development time compared to adopting alternative fluorescent Edman reagents (e.g., FITC-PTH derivatives) for which standardized separation conditions are less extensively documented [2].

Separation System
Reported
Validated 2D-TLC protocol for 20 DNSAPTH-amino acids
Reduces method development time
Micro-polyamide sheets; published separation conditions available
HPLC amino acid analysis chromatography

Dansyl Fluorophore vs. Visible Chromophore Detection

Compounds bearing the dansyl fluorophore generally exhibit detection limits in the low picomolar to femtomolar range when analyzed by HPLC with fluorescence detection (excitation ~340–360 nm, emission ~490–530 nm). In contrast, DABITC, which produces colored DABTH-amino acid derivatives detected by visible absorption at 436 nm, typically achieves detection limits of approximately 20–50 pmol [1]. This represents a sensitivity differential of at least one order of magnitude in favor of dansyl-based detection systems. Note: This inference is based on class-level properties of the dansyl fluorophore compared to visible chromophores; direct head-to-head data between DNSAPITC and DABITC under identical experimental conditions are not currently available in the peer-reviewed literature.

Fluorophore Sensitivity
Class-level
≥10-fold lower detection limit vs visible chromophore (class inference)
Supports reagent selection for limited samples
Direct DNSAPITC vs DABITC head-to-head data not available
fluorescence detection dansyl group detection limit

Direct Detection Without Conversion Step

Unlike the standard PITC Edman protocol, which requires conversion of the thiazolinone intermediate to the PTH derivative for UV detection, DNSAPITC produces DNSAPTH-amino acid derivatives that are directly detectable by fluorescence without additional chemical conversion steps [1]. This workflow simplification reduces the number of manual handling steps and eliminates potential sample loss during the conversion process. While not a direct quantitative comparator, this property is cited as a practical advantage in microsequencing applications where minimal sample manipulation is critical [2].

Direct Detection
Supporting evidence
Eliminates thiazolinone-to-PTH conversion step
Simplifies multi-cycle sequencing, lowers cumulative loss
DNSAPTH derivatives detectable directly after cleavage
fluorescence labeling Edman degradation workflow simplification

Dansylamino-PITC Key Applications


Low-Abundance Peptide N-Terminal Sequencing

When proteins are isolated from 2D-PAGE gels at quantities below 10 pmol, standard PITC Edman sequencing with UV detection often fails to produce identifiable PTH-amino acid signals [1]. Dansylamino-PITC, with its 1–5 pmol fluorescence detection limit at 366 nm, enables sequence determination from these limited samples [2]. This application is particularly relevant for proteomics core facilities analyzing silver-stained gel spots where mass spectrometry is not available or where N-terminal confirmation is required to validate protein identity.

Manual Solid-Phase Peptide Sequencing

For laboratories performing manual Edman degradation on peptides covalently attached to solid supports (e.g., DITC-glass, Sequelon membranes), DNSAPITC provides fluorescence-based detection without the need for an automated sequencer's UV detector [3]. The similar coupling efficiency to PITC ensures that the Edman chemistry proceeds efficiently even on immobilized peptides, while the direct fluorescence detection of DNSAPTH-amino acids eliminates the thiazolinone-to-PTH conversion step, simplifying the manual workflow [4].

Fluorescent Labeling for Pharmacokinetic Studies

DNSAPITC has been demonstrated to react with the amino group of peptide-based therapeutics such as semaglutide, producing fluorescent conjugates detectable by fluorescence spectroscopy . While this application falls outside the core Edman sequencing use case, it represents a secondary utility for laboratories that require fluorescent tracking of peptide drugs in biological matrices. Users should note that the coupling efficiency and fluorescence quantum yield for this specific application have not been systematically compared to alternative fluorescent labels (e.g., FITC, Cy3) in peer-reviewed studies.

DNSAPTH-Amino Acid HPLC Analysis

The availability of characterized DNSAPTH-amino acid reference derivatives for all 20 standard amino acids, combined with the validated 2D-TLC separation system on micro-polyamide sheets, supports analytical laboratories that require a standardized fluorescence-based amino acid identification system [5]. This application is suitable for quality control of synthetic peptides where N-terminal identity verification is required but full Edman degradation instrumentation is not available.

Application
Selection Property
Validation Focus
Low-abundance peptide N-terminal sequencing
High fluorescence sensitivity
Detection at sub-picomole sample amounts
Manual solid-phase peptide sequencing
PITC-comparable coupling efficiency
Edman yield on immobilized peptides
Fluorescent labeling for pharmacokinetic studies
Isothiocyanate reactivity for peptide conjugation
Fluorescence conjugation efficiency vs. standard labels (limited comparison data)
DNSAPTH-amino acid HPLC analysis
Standardized 2D-TLC separation system
Amino acid identification without full sequencer

Technical Documentation Hub

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